molecular formula C6H4FN3 B1449990 5-Fluoro-4-methylpyrimidine-2-carbonitrile CAS No. 2112769-83-0

5-Fluoro-4-methylpyrimidine-2-carbonitrile

Cat. No.: B1449990
CAS No.: 2112769-83-0
M. Wt: 137.11 g/mol
InChI Key: UZBNJWUCLYTKQZ-UHFFFAOYSA-N
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Description

5-Fluoro-4-methylpyrimidine-2-carbonitrile is a fluorinated pyrimidine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methylpyrimidine-2-carbonitrile typically involves the introduction of a fluorine atom into the pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyrimidine ring. The reaction conditions often require the use of polar aprotic solvents and elevated temperatures to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyrimidine oxides, while reduction can produce fluorinated pyrimidine amines.

Scientific Research Applications

5-Fluoro-4-methylpyrimidine-2-carbonitrile is extensively used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and small size allow it to influence the electronic properties of the pyrimidine ring, affecting its reactivity and interactions with other molecules. This can lead to the inhibition of certain enzymes or the modulation of molecular pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylpyrimidine-5-carbonitrile
  • 5-Fluoro-2-methylpyrimidine-4-carbonitrile
  • 4-Fluoro-5-methylpyrimidine-2-carbonitrile

Uniqueness

5-Fluoro-4-methylpyrimidine-2-carbonitrile is unique due to the specific positioning of the fluorine and methyl groups on the pyrimidine ring. This unique arrangement can result in distinct chemical properties and reactivity compared to other fluorinated pyrimidine derivatives.

Biological Activity

5-Fluoro-4-methylpyrimidine-2-carbonitrile is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

The mechanism of action for this compound involves its interaction with various molecular targets. The electronegative fluorine atom enhances the compound's ability to engage in hydrogen bonding and other interactions, facilitating enzyme inhibition or modulation of signaling pathways. This property makes it a candidate for various therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's IC50 values are reported as follows:

Cell Line IC50 (µM)
MCF-79.46
A54917.02

These values indicate that the compound is more effective than traditional chemotherapeutics like 5-Fluorouracil (5-FU) in certain contexts .

Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated antifungal activity against pathogens such as Candida albicans. Research indicates that it can achieve minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Fungal Strain MIC (µg/mL) Comparison
Candida albicans0.5Equivalent to Amphotericin B
Saccharomyces cerevisiae1.0Higher than standard treatments

Case Studies

  • Inhibition of Dihydrofolate Reductase : A study evaluated the compound's inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in Plasmodium falciparum. The results showed promising inhibitory activity with Ki values ranging from 1.3 to 243 nM for wild-type strains .
  • Anti-inflammatory Effects : Another study assessed the anti-inflammatory potential of pyrimidine derivatives, including this compound. It was found to significantly reduce COX-2 enzyme levels, demonstrating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Modifications at various positions on the pyrimidine ring can enhance or diminish its pharmacological properties:

Modification Effect on Activity
Addition of alkyl groups at position 6Increases lipophilicity and cellular uptake
Substitution with halogens at position 2Enhances binding affinity to target enzymes

Properties

IUPAC Name

5-fluoro-4-methylpyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBNJWUCLYTKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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